molecular formula C10H8N2O3 B1195622 3-Acetamidophthalimide CAS No. 6118-65-6

3-Acetamidophthalimide

Cat. No.: B1195622
CAS No.: 6118-65-6
M. Wt: 204.18 g/mol
InChI Key: SJRJIOQDTLOAQV-UHFFFAOYSA-N
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Description

3-Acetamidophthalimide is an organic compound with the molecular formula C10H8N2O3. It is a derivative of phthalimide, where an acetamido group is attached to the phthalimide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetamidophthalimide can be synthesized through the reaction of phthalic anhydride with acetamide under specific conditions. The reaction typically involves heating the reactants to facilitate the formation of the imide ring. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-Acetamidophthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidophthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5(13)11-7-4-2-3-6-8(7)10(15)12-9(6)14/h2-4H,1H3,(H,11,13)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRJIOQDTLOAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210070
Record name 3-Acetamidophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-65-6
Record name 3-Acetamidophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006118656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetamidophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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